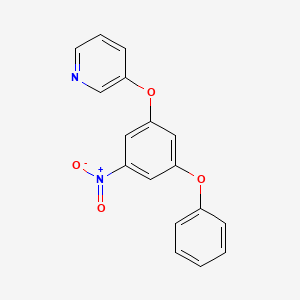

3-(3-Nitro-5-phenoxyphenoxy)pyridine

Beschreibung

3-(3-Nitro-5-phenoxyphenoxy)pyridine is a pyridine-based compound featuring a nitro group at the 3-position and a phenoxy substituent at the 5-position of the attached phenyl ring. Pyridine derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds, hydrophobic interactions, and π-stacking with biological targets .

Eigenschaften

Molekularformel |

C17H12N2O4 |

|---|---|

Molekulargewicht |

308.29 g/mol |

IUPAC-Name |

3-(3-nitro-5-phenoxyphenoxy)pyridine |

InChI |

InChI=1S/C17H12N2O4/c20-19(21)13-9-16(22-14-5-2-1-3-6-14)11-17(10-13)23-15-7-4-8-18-12-15/h1-12H |

InChI-Schlüssel |

VSPIUMVTNUFELP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3-Nitro-5-phenoxyphenoxy)pyridin beinhaltet typischerweise die Nitrierung von Pyridinderivaten. Eine gängige Methode ist die Reaktion von Pyridin mit Stickstoffpentoxid (N2O5) in einem organischen Lösungsmittel, wodurch das N-Nitropyridinium-Ion entsteht. Dieses Zwischenprodukt wird dann mit Schwefeldioxid (SO2) und Bisulfit (HSO3-) in Wasser umgesetzt, um 3-Nitropyridin zu ergeben . Die Phenoxygruppen können durch nucleophile aromatische Substitutionsreaktionen unter Verwendung von Phenolderivaten unter basischen Bedingungen eingeführt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-(3-Nitro-5-phenoxyphenoxy)pyridin kann große Nitrierungsprozesse mit Salpetersäure- und Schwefelsäuregemischen beinhalten. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Die Phenoxysubstitution kann in kontinuierlichen Strömungsreaktoren durchgeführt werden, um eine gleichmäßige Produktqualität und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(3-Nitro-5-phenoxyphenoxy)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um Nitroso- oder andere Verbindungen mit höherem Oxidationszustand zu bilden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Phenoxygruppen können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4) verwendet.

Hauptprodukte

Oxidation: Bildung von Nitrosoderivaten.

Reduktion: Bildung von Aminorivaten.

Substitution: Bildung von substituierten Phenoxyderivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Nitro-5-phenoxyphenoxy)pyridin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitrogruppe kann an Redoxreaktionen teilnehmen und den Oxidationszustand biologischer Moleküle verändern. Die Phenoxygruppen können die Bindungsaffinität der Verbindung zu bestimmten Zielstrukturen erhöhen und so ihre biologische Aktivität beeinflussen.

Wirkmechanismus

The mechanism of action of 3-(3-Nitro-5-phenoxyphenoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The phenoxy groups can enhance the compound’s binding affinity to specific targets, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Inhibitory Potency

The inhibitory activity of pyridine derivatives against LSD1 is highly dependent on substituent positioning and electronic properties:

- Nitro Groups: Meta (3-position) nitro substituents, as in 3-(3-nitro-5-phenoxyphenoxy)pyridine, are less favorable compared to para-substituted analogs. For example, para-substituted phenyl groups (e.g., -CF₃, -OCF₃) enhance LSD1 inhibition by up to 79-fold .

- Phenoxy vs. Piperidine Groups: Replacing the piperidin-4-ylmethoxy group (critical for LSD1 binding ) with a phenoxy group may reduce potency. Compound 43 (Ki = 1.2 μM), which lacks the piperidine moiety, shows significantly lower activity than piperidine-containing analogs (Ki = 29 nM) .

Selectivity Over Monoamine Oxidase (MAO)

Piperidine-containing pyridine derivatives exhibit >160-fold selectivity for LSD1 over MAO-A/B due to interactions with Asp555 in LSD1’s substrate-binding pocket . Phenoxy-substituted compounds like 3-(3-nitro-5-phenoxyphenoxy)pyridine may lose this selectivity, as the phenoxy group lacks the basic amine required for Asp555 binding .

Enzyme Kinetics and Binding Modes

Competitive inhibition is observed in piperidine-based analogs (e.g., compound 5, Ki = 2.3 μM) via docking into LSD1’s substrate-binding site, forming interactions with FAD, Tyr761, and hydrophobic pockets . The nitro and phenoxy groups in 3-(3-nitro-5-phenoxyphenoxy)pyridine could occupy similar regions but with weaker affinity due to reduced hydrogen-bonding capacity .

Cellular Activity

Piperidine-containing compounds (e.g., compound 17) show potent anti-proliferative effects in leukemia and solid tumor cells (EC₅₀ = 280 nM) with minimal toxicity to normal cells . Phenoxy-substituted analogs are expected to have higher EC₅₀ values due to reduced cellular uptake and target engagement.

Data Tables

Table 1: Key Structural and Biochemical Properties of Pyridine-Based LSD1 Inhibitors

*Estimated based on SAR trends.

Table 2: Impact of Substituent Position on LSD1 Inhibition

| Substituent Position | Relative Potency (vs. Unsubstituted) |

|---|---|

| Para (4-position) | 79-fold increase |

| Meta (3-position) | 2-fold increase |

| Ortho (2-position) | No improvement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.